molecular formula C9H6N2OS B1389413 2-(Pyridin-4-YL)thiazole-5-carbaldehyde CAS No. 21346-36-1

2-(Pyridin-4-YL)thiazole-5-carbaldehyde

Cat. No. B1389413
CAS RN: 21346-36-1
M. Wt: 190.22 g/mol
InChI Key: NJPWEWURYDJIOJ-UHFFFAOYSA-N
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Description

“2-(Pyridin-4-YL)thiazole-5-carbaldehyde” is a compound that belongs to the thiazole family. It is a light yellow solid with a molecular weight of 190.23 and a molecular formula of C9H6N2OS . The IUPAC name for this compound is 2-(4-pyridinyl)-1,3-thiazole-4-carbaldehyde .


Molecular Structure Analysis

The InChI code for “2-(Pyridin-4-YL)thiazole-5-carbaldehyde” is 1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-(Pyridin-4-YL)thiazole-5-carbaldehyde” is a light yellow solid with a molecular weight of 190.23 and a molecular formula of C9H6N2OS .

Scientific Research Applications

Synthesis of Thiazolo[4,5-b]pyridines

The compound is used in the synthesis of thiazolo[4,5-b]pyridines . These are biologically relevant purine bioisosteres and have been reported to possess a broad spectrum of pharmacological activities .

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which can be synthesized using the compound, exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

The synthesized thiazolo[4,5-b]pyridines have been found to have antimicrobial properties . This suggests potential use in the development of new antimicrobial agents.

Herbicidal Activity

Thiazolo[4,5-b]pyridines also exhibit herbicidal activity . This indicates potential applications in agriculture for weed control.

Anti-inflammatory Activity

The anti-inflammatory activity of thiazolo[4,5-b]pyridines suggests potential applications in the treatment of inflammatory diseases.

Antifungal Activity

Thiazolo[4,5-b]pyridines have been found to have antifungal properties . This suggests potential use in the treatment of fungal infections.

Antitumor Activity

Thiazolo[4,5-b]pyridines exhibit antitumor activities . This indicates potential applications in cancer treatment.

Histamine H3 Receptor Antagonists

Some representatives of thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists . This suggests potential use in the treatment of allergies and asthma.

properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-6-8-5-11-9(13-8)7-1-3-10-4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPWEWURYDJIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670260
Record name 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-YL)thiazole-5-carbaldehyde

CAS RN

21346-36-1
Record name 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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